![molecular formula C14H14N2O4 B2997246 (5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid CAS No. 206130-86-1](/img/structure/B2997246.png)
(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid” is a chemical compound that belongs to the class of benzodiazepines . It has a molecular formula of C12H12N2O2 and an average mass of 216.240 .
Synthesis Analysis
The synthesis of this compound has been studied. It was obtained by intramolecular cyclization with CDI of N‐(2‐mercaptobenzoyl)‐L‐proline . This proline was prepared by demethylation of N‐(2‐methylthiobenzoyl)‐L‐proline t‐butyl ester, obtained via the Pummerer rearrangement of the corresponding sulphoxide and successive alkaline hydrolysis .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI string: InChI=1S/C12H12N2O2/c15-11-10-6-3-7-14(10)12(16)8-4-1-2-5-9(8)13-11/h1-2,4-5,10H,3,6-7H2,(H,13,15)/t10-/m0/s1 .
Aplicaciones Científicas De Investigación
Synthesis and Anti-HIV Activity
The synthesis and evaluation of novel pyrrolo annulated benzothiadiazepine acetic acids and their derivatives have been explored for their anti-HIV-1 activity. Notably, derivatives such as methyl 10,11-dihydropyrrolo[1,2-b][1,2,5]benzothiadiazepine-11-acetic-5,5-dioxide and 1,12b-dihydro-2H-azeto[2,1-d]pyrrolo[1,2-b][1,2,5]benzothiadiazepin-2-one 8,8-dioxide have shown significant activity against HIV-1, highlighting the potential of these compounds in anti-HIV research (Silvestri et al., 1996).
DNA-Binding Behavior and Cytotoxicity
Research into the A-ring modifications of the DNA-binding antitumor agent DC-81 and its analogues has provided insights into structure-reactivity/cytotoxicity relationships. This study has not only advanced understanding of the PBD (pyrrolobenzodiazepine) ring system's DNA-binding characteristics but also contributed to the development of novel anticancer strategies, although no improvements in binding affinity or cytotoxicity were observed compared to DC-81 (Thurston et al., 1999).
Novel Synthesis Methods
New methods for synthesizing pyrrolo[1,2-a][1,4]benzodiazepines have been developed, showcasing innovative approaches to creating these compounds. These methods involve the synthesis of 5-(arylalkyl)-4,5-dihydro-6H-pyrrolo[1,2-a][1,4]benzodiazepin-6-ones and their subsequent reduction to 5-(arylalkyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepines, expanding the toolbox for researchers in medicinal chemistry and drug development (Schindler et al., 2008).
Psychopharmacological Applications
Derivatives of pyrrolo[2,1-c][1,4]benzodiazepines have been investigated for their psychopharmacological properties, including their potential as anxiolytic agents. These studies offer promising avenues for the development of new therapeutic agents for anxiety and related disorders, contributing significantly to the field of neuropsychopharmacology (Wright et al., 1978).
Antitumor Agent Development
The compound SJG-136 (NSC 694501), which includes a pyrrolo[2,1-c][1,4]benzodiazepin moiety, is being developed as a DNA-interactive antitumor agent. This research underscores the compound's potential in cancer therapy, particularly highlighting the challenges and solutions in formulating and assaying such reactive compounds (Cheung et al., 2005).
Mecanismo De Acción
Target of Action
The primary target of this compound is the gamma-aminobutyric acid (GABA) receptor-ionophore complex . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
The compound acts as a GABA modulator GABA-A receptors have at least three allosteric sites at which modulators act . The compound increases the opening frequency of gamma-aminobutyric acid-activated chloride channels .
Biochemical Pathways
The compound’s interaction with the GABA receptor-ionophore complex affects the GABAergic neurotransmission pathway . This pathway is responsible for inhibitory neurotransmission in the central nervous system. The downstream effects include changes in neuronal excitability and neurotransmitter release.
Pharmacokinetics
The compound’s lipophilic nature suggests that it may be rapidly taken up by cells and distributed throughout the body .
Result of Action
The compound’s action on the GABA receptor-ionophore complex results in increased inhibitory neurotransmission. This can lead to effects such as sedation, anxiolysis, muscle relaxation, and anticonvulsant activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For example, the compound’s lipophilic nature may allow it to cross the blood-brain barrier more easily, enhancing its efficacy in the central nervous system .
Propiedades
IUPAC Name |
2-(6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-12(18)8-16-10-5-2-1-4-9(10)13(19)15-7-3-6-11(15)14(16)20/h1-2,4-5,11H,3,6-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIIRAIAYMHVAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C3=CC=CC=C3C(=O)N2C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

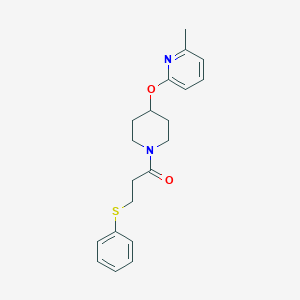
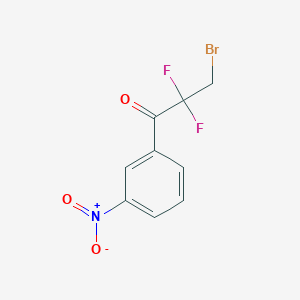
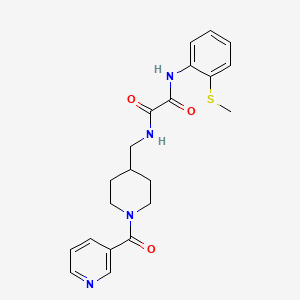
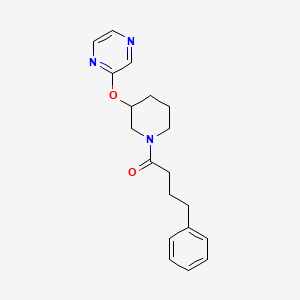
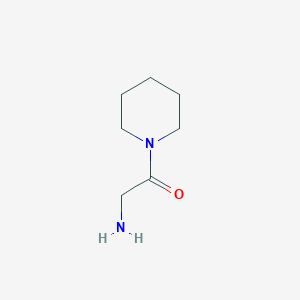


![N-(6-(N-butylsulfamoyl)benzo[d]thiazol-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2997174.png)
![tert-butyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2997175.png)
![2-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2997177.png)

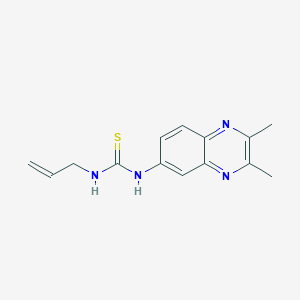
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide](/img/structure/B2997184.png)
![N-(sec-butyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2997185.png)